Nicotinic acid, 6-hydroxyhexyl ester
CAS No.: 101952-63-0
Cat. No.: VC18415663
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101952-63-0 |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 6-hydroxyhexyl pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C12H17NO3/c14-8-3-1-2-4-9-16-12(15)11-6-5-7-13-10-11/h5-7,10,14H,1-4,8-9H2 |
| Standard InChI Key | HRRFQOPYFCYNRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)OCCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Nicotinic acid, 6-hydroxyhexyl ester is formally identified by the IUPAC name 6-hydroxyhexyl pyridine-3-carboxylate. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.30 g/mol . The compound’s structure consists of a pyridine ring substituted at the 3-position with a carboxylate group, which is esterified to a 6-hydroxyhexyl chain (Figure 1). This configuration enhances lipophilicity compared to nicotinic acid, potentially influencing its pharmacokinetic behavior.
Key synonyms include:
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6-Hydroxyhexyl nicotinate
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Pyridine-3-carboxylic acid 6-hydroxyhexyl ester
The compound’s Beilstein Registry Number is 0165036, and its Wisswesser Line Notation is T6NJ CVO6Q .
Synthesis and Production
The synthesis of nicotinic acid, 6-hydroxyhexyl ester involves esterification reactions between nicotinic acid and 6-hydroxyhexanol. While no direct synthesis protocols are detailed in the provided sources, analogous methods for nicotinic acid derivatives suggest two potential routes:
Acid-Catalyzed Fischer Esterification
Nicotinic acid reacts with 6-hydroxyhexanol under acidic conditions (e.g., sulfuric acid) at elevated temperatures. This method typically yields moderate to high esterification efficiency but requires careful control to avoid side reactions such as dehydration of the alcohol .
Enzymatic Hydroxylation and Subsequent Modification
Patent US5082777A describes enzymatic hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid using Achromobacter xylosoxydans DSM 2783 . While this process targets a different derivative, it highlights the feasibility of biocatalytic approaches for nicotinic acid functionalization. Adapting such methods, 6-hydroxynicotinic acid could theoretically undergo esterification with hexanol derivatives to yield the target compound.
Physicochemical Properties
Limited experimental data are available, but theoretical and analog-based predictions suggest the following properties:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Miscible in polar organic solvents (e.g., ethanol, DMSO); low aqueous solubility | Estimated |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coefficient) | ~1.2 (estimated via computational models) | - |
The hydroxyl group on the hexyl chain introduces polarity, balancing the lipophilicity imparted by the pyridine ring.
Toxicological Profile
Acute toxicity data from rodent studies are the primary source of safety information:
Subchronic and Chronic Toxicity
No data available. The absence of long-term studies underscores the need for caution in prolonged exposure scenarios.
Research Gaps and Future Directions
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Synthetic Optimization: Development of scalable, high-yield synthesis methods.
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Therapeutic Potential: Evaluation in models of dyslipidemia, peripheral vascular disease, or dermatological conditions.
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